(+)-Isolariciresinol 9'-O-glucoside

説明

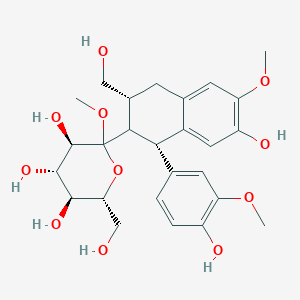

Structure

3D Structure

特性

CAS番号 |

63358-12-3 |

|---|---|

分子式 |

C26H34O11 |

分子量 |

522.5 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |

InChIキー |

AHYOMNWKYGMYMB-QBCFYRCNSA-N |

異性体SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

正規SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

外観 |

Powder |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isolariciresinol 9'-O-glucoside: Natural Sources, Plant Distribution, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, plant distribution, and experimental methodologies for the isolation and characterization of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound has been identified in a variety of plant species, indicating a widespread distribution across different plant families. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental factors. While its presence has been confirmed in several plants, quantitative data remains limited for many sources.

Table 1: Plant Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) | Concentration Data | Reference(s) |

| Averrhoa carambola L. | Oxalidaceae | Root | Data not explicitly quantified, but isolated as a significant component. | [1] |

| Lespedeza cuneata (Dum.Cours.) G.Don | Fabaceae | Aerial Parts | Isolated, but quantitative data not provided. | [2] |

| Oplopanax horridus (Sm.) Miq. | Araliaceae | Root Bark | Isolated, but quantitative data not provided. | |

| Myrsine seguinii H.Lév. | Primulaceae | Leaves | Isolated, but quantitative data not provided. | |

| Pinus sylvestris L. | Pinaceae | Needles | Presence documented, but quantitative data not provided. |

Note: The lack of quantitative data in many publicly available studies highlights a key area for future research.

Experimental Protocols

The isolation and purification of this compound from plant matrices typically involve solvent extraction followed by a series of chromatographic separations. The following protocols are synthesized from established methodologies for the isolation of lignan glycosides.

2.1. General Extraction and Fractionation of Lignan Glycosides

This protocol is based on the methodology described by Wen et al. (2012) for the isolation of lignan glycosides from the root of Averrhoa carambola[1].

-

Plant Material Preparation: Air-dry the plant material (e.g., roots of Averrhoa carambola) and grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material with 60% aqueous ethanol (EtOH) at room temperature for an extended period (e.g., 3 times for 7 days each).

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound is typically enriched in the n-BuOH fraction due to its glycosidic nature.

-

Concentrate each fraction to dryness under reduced pressure.

-

2.2. Chromatographic Purification

The n-BuOH fraction is subjected to multiple chromatographic steps to isolate the target compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) is commonly used. Start with a non-polar mixture (e.g., 100:1 CHCl₃-MeOH) and gradually increase the polarity (e.g., to 10:1, 5:1, and finally 100% MeOH).

-

Fraction Collection: Collect fractions of a defined volume and monitor the composition by thin-layer chromatography (TLC).

-

TLC Analysis: Use silica gel plates and a suitable solvent system (e.g., CHCl₃-MeOH-H₂O, 8:2:0.2) to visualize the separated compounds. A spraying reagent, such as 10% sulfuric acid in ethanol followed by heating, can be used for detection.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH) is a common eluent for further purification of lignan glycosides.

-

This step helps to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is employed.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for lignans.

-

This final step yields the purified this compound.

-

2.3. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure and stereochemistry of the molecule.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a potential, though generalized, anti-inflammatory signaling pathway for lignan glycosides.

Biological Activities (General Overview)

While specific studies on the biological activities of this compound are limited, the broader class of lignans has been reported to exhibit various pharmacological effects.

-

Anti-inflammatory Activity: Lignan glycosides have been shown to exert anti-inflammatory effects, potentially through the inhibition of key signaling pathways such as the PI3K/AKT and NF-κB pathways. This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6[3][4].

-

Cytotoxic Activity: Several lignans have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown weak to moderate cytotoxicity against human breast cancer cell lines[2][5]. The mechanisms often involve the induction of apoptosis.

Further research is warranted to specifically elucidate the pharmacological profile and mechanisms of action of this compound.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols described should be performed by qualified personnel in a laboratory setting.

References

- 1. Traditional Uses, Phytochemical Constituents and Pharmacological Properties of Averrhoa carambola L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-inflammatory Effects of Lignan Glycosides from Cistanche tubulosa stems on LPS/IFN-γ-induced RAW264.7 Macrophage Cells via PI3K/AKT Pathway. | Semantic Scholar [semanticscholar.org]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of (+)-Isolariciresinol 9'-O-glucoside in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species, holding potential for pharmacological applications. Its biosynthesis is a complex, stereochemically controlled process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic cascade leading to its formation, focusing on the key enzyme families: dirigent proteins (DIRs), pinoresinol-lariciresinol reductases (PLRs), and UDP-glycosyltransferases (UGTs). We present available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and guide future research and development efforts.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the lignan metabolic pathway, which itself stems from the broader phenylpropanoid pathway. The process begins with the monolignol, coniferyl alcohol, and proceeds through a series of stereospecific enzymatic reactions.

The pathway can be summarized in four major stages:

-

Monolignol Radical Formation: Coniferyl alcohol, derived from phenylalanine, is oxidized to form monolignol radicals.

-

Stereoselective Coupling: Two coniferyl alcohol radicals are coupled to form (+)-pinoresinol. This crucial step is guided by dirigent proteins (DIRs), which dictate the stereochemistry of the resulting lignan.

-

Sequential Reduction: (+)-Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs). The first reduction yields (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol. Subsequent intramolecular cyclization leads to the formation of the aglycone, (+)-isolariciresinol.

-

Glycosylation: The final step involves the attachment of a glucose molecule to the 9'-hydroxyl group of (+)-isolariciresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor, resulting in the final product, this compound.[1]

Key Enzymes and Their Regulation

The synthesis and accumulation of lignans are tightly regulated. This regulation occurs at the level of gene expression for the core biosynthetic enzymes, which can be influenced by various developmental cues and environmental stimuli.

Dirigent Proteins (DIRs)

DIRs are non-catalytic proteins that play a critical role in dictating the stereospecific outcome of monolignol radical coupling.[1] In the absence of DIRs, the coupling of coniferyl alcohol radicals leads to a racemic mixture of pinoresinol enantiomers. DIRs capture the radicals and orient them in a specific conformation to ensure the exclusive formation of one stereoisomer, in this case, (+)-pinoresinol.

Pinoresinol-Lariciresinol Reductases (PLRs)

PLRs are key enzymes that catalyze the two sequential reduction steps converting pinoresinol to secoisolariciresinol.[2] These enzymes belong to the isoflavone reductase family and are crucial for the diversity of lignan structures found in plants.[3] The expression of PLR genes is often a rate-limiting step in the biosynthesis of downstream lignans. For instance, studies in Linum album have shown that the expression of PLR genes can be upregulated by signaling molecules like hydrogen peroxide (H₂O₂) and nitric oxide (NO), which are induced by elicitors such as putrescine.[4][5]

References

- 1. Isolariciresinol 9'-O-beta-D-glucoside|522.5 g/mol|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of (+)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenolic compounds, that has been isolated from various plant species, including Lespedeza cuneata, Myrsine seguinii, and the roots of Averrhoa carambola. Lignans and their glycosides are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.

| Biological Activity | Cell Line | IC50 (µM) | Reference |

| Cytotoxicity | MCF7 (human breast adenocarcinoma) | 28.08 | [1] |

| Cytotoxicity | HCC70 (human breast carcinoma) | 24.81 | [1] |

| Cytotoxicity | Bt549 (human breast ductal carcinoma) | > 30 | [1] |

| Cytotoxicity | MDA-MB-231 (human breast adenocarcinoma) | > 30 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of this compound as reported in the scientific literature.

Cytotoxicity Assay against Human Breast Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of this compound on a panel of human breast cancer cell lines.

Methodology:

-

Cell Culture: The human breast cancer cell lines (Bt549, MCF7, MDA-MB-231, and HCC70) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

-

Incubation: The treated cells were incubated for 72 hours.

-

Cell Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.

-

Cells were fixed with 10% trichloroacetic acid (TCA).

-

The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.

-

Unbound dye was removed by washing with 1% acetic acid.

-

The protein-bound dye was solubilized with 10 mM Tris base solution.

-

The absorbance was measured at 515 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.[1]

Potential Mechanisms of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the activities of related lignans and computational predictions suggest potential mechanisms.

Inferred Anti-inflammatory Pathway

Lignans are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways. A plausible, though not yet experimentally confirmed, pathway for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is central to the inflammatory response, and its inhibition would lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Caption: Inferred inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the cytotoxic properties of a test compound like this compound.

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

The available data indicates that this compound exhibits moderate cytotoxic activity against specific human breast cancer cell lines. This finding warrants further investigation into its anticancer potential and the underlying molecular mechanisms.

Future research should focus on:

-

Broadening the Scope of Biological Screening: Evaluating the antioxidant, anti-inflammatory, and other potential pharmacological activities of this compound using a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects. This could involve investigating its impact on cell cycle regulation, apoptosis, and key cancer-related signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its biological activity, which could lead to the development of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

The Pharmacological Potential of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside found in various plant species, represents a promising scaffold for the development of novel therapeutic agents. As a member of the lignan family, it is anticipated to possess a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the current understanding and future research directions for this compound. While specific quantitative data on the bioactivities of this particular glycoside are not extensively available in the current literature, this document outlines the established pharmacological potential of the broader lignan class and its aglycone, (+)-isolariciresinol. Detailed experimental protocols for the evaluation of its key potential activities are provided to facilitate further investigation. Furthermore, this guide presents diagrams of key signaling pathways likely to be modulated by this compound, offering a foundation for mechanistic studies.

Introduction

Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant attention for their potential health benefits. This compound is a glycosidic form of the lignan (+)-isolariciresinol. The presence of the glucose moiety can significantly influence its bioavailability, solubility, and metabolic fate, thereby modulating its pharmacological profile. This guide serves as a resource for researchers interested in exploring the therapeutic potential of this compound.

Potential Pharmacological Activities

Based on the known biological effects of lignans and (+)-isolariciresinol, this compound is hypothesized to exhibit the following pharmacological activities:

-

Antioxidant Activity: Lignans are recognized for their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.

-

Anti-inflammatory Effects: Many lignans have demonstrated the ability to suppress the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.

-

Anticancer Properties: Certain lignans have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with tumor angiogenesis and metastasis.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of lignans suggest their potential in protecting against neurodegenerative diseases by combating oxidative stress and neuroinflammation in the central nervous system.

Quantitative Data

A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., IC50, EC50 values) for the pharmacological activities of this compound. The following table is provided as a template for researchers to populate as data becomes available through future investigations.

Table 1: Pharmacological Activity of this compound (Hypothetical Data)

| Biological Activity | Assay | Cell Line/Model System | IC50/EC50 (µM) | Reference |

|---|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | |

| Antioxidant | ABTS Radical Scavenging | Cell-free | Data not available | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | |

| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Enzyme assay | Data not available | |

| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | Data not available | |

| Cytotoxicity | MTT Assay | PC-3 (Prostate Cancer) | Data not available |

| Neuroprotection | Oxidative Stress-induced Cell Death | SH-SY5Y Neuroblastoma | Data not available | |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the pharmacological potential of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of Reagents:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Positive control: Ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

-

Calculation:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Signaling Pathways and Mechanistic Insights

Lignans are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways, which are likely targets for this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with significant, yet largely unexplored, pharmacological potential. Based on the activities of related lignans, it is a compelling candidate for investigation as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent. This technical guide provides a foundational framework for initiating such research. The immediate priorities for future studies should be the systematic evaluation of its bioactivities using the protocols outlined herein to generate crucial quantitative data. Subsequent research should focus on in vivo efficacy studies in relevant animal models and detailed mechanistic investigations to fully elucidate its therapeutic promise. The information compiled in this guide is intended to accelerate the research and development of this compound as a potential new therapeutic entity.

Unveiling (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Discovery and Isolation from Lespedeza cuneata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, from the aerial parts of Lespedeza cuneata. Lignans, a class of polyphenolic compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides a comprehensive overview of the extraction, fractionation, and purification protocols utilized to isolate this specific compound. Furthermore, it presents quantitative data on its cytotoxic effects against various cancer cell lines and explores the potential signaling pathways it may modulate, offering a foundation for future research and drug development endeavors.

Introduction

Lespedeza cuneata, commonly known as Chinese bushclover, is a perennial legume that has been traditionally used in folk medicine for various ailments.[1] Phytochemical investigations of this plant have revealed a rich composition of bioactive compounds, including flavonoids and lignans.[2] Among these, this compound has been identified as a constituent of interest. Lignans, in general, have been studied for their potential health benefits, which are often associated with their antioxidant and estrogen-like activities. The structural precursor to many mammalian lignans, secoisolariciresinol diglucoside (SDG), has been shown to modulate signaling pathways related to cancer cell proliferation and inflammation, such as the NF-κB and estrogen receptor (ER) signaling pathways.[3][4] This guide focuses on the specific methodologies for isolating this compound from Lespedeza cuneata and presents available data on its biological activity, providing a crucial resource for researchers investigating novel therapeutic agents.

Data Presentation: Cytotoxic Activity

This compound, identified as compound 4 in a study by Lee et al. (2018), was evaluated for its cytotoxic activity against four human breast cancer cell lines. The results, presented as IC50 values, are summarized in the table below.

| Cell Line | IC50 (µM)[2] |

| Bt549 | 24.38 ± 1.25 |

| MCF7 | > 30 |

| MDA-MB-231 | 26.16 ± 0.88 |

| HCC70 | 25.42 ± 1.52 |

Table 1. Cytotoxic activity of this compound against human breast cancer cell lines.

Experimental Protocols

The following protocols for the discovery and isolation of this compound are based on methodologies reported in the scientific literature.

Plant Material

The aerial parts of Lespedeza cuneata (Dum. Cours.) G. Don. were collected and taxonomically identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Fractionation

-

Drying and Pulverization: The collected aerial parts of L. cuneata are air-dried in the shade and then pulverized to a coarse powder.

-

Extraction: The powdered plant material (e.g., 4.2 kg) is extracted with 80% methanol (e.g., 3 x 15 L) at room temperature for a specified period (e.g., 72 hours). The extracts are then filtered and combined.

-

Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 401.8 g).

-

Solvent Partitioning: The crude extract is suspended in distilled water (e.g., 2 L) and sequentially partitioned with solvents of increasing polarity:

-

n-hexane (3 x 2 L)

-

Dichloromethane (CH₂Cl₂) (3 x 2 L)

-

Ethyl acetate (EtOAc) (3 x 2 L)

-

n-butanol (n-BuOH) (3 x 2 L) Each fraction is concentrated under reduced pressure to yield the respective solvent-soluble fractions. The EtOAc-soluble fraction (e.g., 12.7 g) is typically enriched with lignan glycosides.

-

Isolation and Purification

The following is a representative chromatographic procedure for the isolation of this compound from the ethyl acetate fraction:

-

Silica Gel Column Chromatography:

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, typically using a mixture of CH₂Cl₂ and methanol (MeOH) (e.g., 30:1 to 1:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Reversed-Phase Column Chromatography:

-

The fraction containing the target compound is further purified on a reversed-phase (RP-18) silica gel column.

-

Elution is performed with a gradient of decreasing polarity, typically using a mixture of MeOH and water (e.g., 1:5 to 1:0, v/v).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on an RP-18 column.

-

A typical mobile phase would be an isocratic or gradient system of acetonitrile and water. The specific conditions (e.g., flow rate, detection wavelength) should be optimized for the best separation.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway Modulation

While direct evidence for the signaling pathways modulated by this compound is still emerging, based on the known activities of structurally related lignans like secoisolariciresinol diglucoside (SDG), a putative mechanism of action can be proposed. SDG and its metabolites have been shown to inhibit NF-κB signaling and modulate estrogen receptor (ER) pathways, both of which are critical in the context of inflammation and cancer.[3][4]

Caption: Putative modulation of ER and NF-κB signaling pathways.

Experimental Workflow for Isolation

The overall process for the isolation of this compound from Lespedeza cuneata can be visualized as a multi-step workflow.

Caption: Workflow for the isolation of the target compound.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Lespedeza cuneata. The presented experimental protocols offer a solid foundation for researchers to replicate and build upon this work. The quantitative data on its cytotoxic activity highlight its potential as a lead compound for further investigation in oncology. While the precise molecular mechanisms of action are yet to be fully elucidated, the proposed modulation of key signaling pathways, such as NF-κB and ER signaling, provides a rational basis for future mechanistic studies. Further research is warranted to fully understand the therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (+)-Isolariciresinol 9'-O-glucoside in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of phenolic compounds derived from the phenylpropanoid pathway, are integral to the sophisticated defense systems of plants. They contribute to pre-formed and inducible barriers against a wide array of biotic and abiotic stresses. This technical guide focuses on the putative role of a specific lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, in these defense mechanisms. While direct evidence for the specific functions of this compound remains an area of active research, this document synthesizes current knowledge on lignan biosynthesis, the well-documented defense activities of related lignans, and the enzymatic machinery responsible for its formation. We present quantitative data on the accumulation of a structurally similar lignan glycoside under abiotic stress as a proxy, detail relevant experimental protocols for the analysis of lignans, and provide visual representations of the key biochemical and signaling pathways. This guide serves as a comprehensive resource for researchers investigating the intricate roles of lignan glycosides in plant immunity and for professionals exploring the potential of these natural products in drug development.

Introduction: Lignans as Phyto-defensive Compounds

Plants, being sessile organisms, have evolved a complex arsenal of chemical defenses to protect themselves from pathogens, herbivores, and environmental stressors.[1] Lignans, which are dimeric phenylpropanoids, represent a significant class of these defense molecules.[1][2] Their biological activities are diverse and include antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The glycosylation of lignan aglycones is a crucial step in their metabolism, affecting their solubility, stability, and bioactivity.[1][4] Glycosylated lignans are often stored in an inactive form in the plant vacuole and can be activated by enzymatic deglycosylation upon tissue damage, releasing the more toxic aglycone.[1]

This compound is a lignan glycoside that has been identified in various plant species, including the needles of Scots pine (Pinus sylvestris), the root bark of Oplopanax horridus, and the aerial parts of Lespedeza cuneata.[4] While the precise role of this specific compound in plant defense is not yet fully elucidated, its structural relationship to other bioactive lignans and its presence in plants known for their chemical defenses suggest its involvement in similar protective mechanisms.

Biosynthesis of this compound

The biosynthesis of lignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine to monolignols, such as coniferyl alcohol. The dimerization of two coniferyl alcohol molecules, a process often directed by dirigent proteins, leads to the formation of the lignan backbone. In the case of (+)-Isolariciresinol, the pathway proceeds through the formation of pinoresinol, lariciresinol, and secoisolariciresinol, which is then converted to isolariciresinol.[5]

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 9'-hydroxyl group of the (+)-isolariciresinol aglycone.[4] This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[3][4] UGTs play a pivotal role in the diversification and regulation of secondary metabolites in plants.[3][6] Studies on Isatis indigotica have identified UGTs, specifically from the UGT71B5 family, that exhibit substrate promiscuity and are capable of glycosylating various lignan aglycones, including isolariciresinol.[7] This provides strong evidence for the enzymatic machinery responsible for the in-planta production of this compound.

Regulation of Lignan Biosynthesis by Defense Signaling Pathways

The production of lignans in plants is tightly regulated and can be induced by various stress signals. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating plant defense responses, including the upregulation of secondary metabolite biosynthesis.[8][9][10]

Elicitors, which are molecules that trigger a defense response, such as components of fungal cell walls (e.g., chitosan) or extracts from pathogenic fungi, have been shown to enhance the production of lignans in plant cell cultures.[6][11][12] This induction often involves the activation of genes encoding key enzymes in the phenylpropanoid and lignan-specific pathways.

The signaling cascades initiated by JA and SA involve a complex network of transcription factors that bind to the promoter regions of defense-related genes, leading to their expression. While the specific signaling pathway that directly regulates the accumulation of this compound has not been identified, it is highly probable that its biosynthesis is influenced by these conserved defense signaling networks.

Quantitative Data on Lignan Glycoside Accumulation Under Stress

Direct quantitative data on the accumulation of this compound in response to biotic or abiotic stress are currently unavailable in the scientific literature. However, studies on the closely related and well-characterized lignan glycoside, secoisolariciresinol diglucoside (SDG), in flax (Linum usitatissimum) provide a valuable proxy for understanding how these compounds may be regulated under stress conditions.

A study investigating the impact of water stress on different flax genotypes demonstrated a significant increase in the concentration of SDG in the seeds of plants subjected to drought.[2][4] This suggests that the biosynthesis of lignan glycosides can be upregulated as a protective mechanism against abiotic stress.

Table 1: Accumulation of Secoisolariciresinol Diglucoside (SDG) in Flax Seeds Under Water Stress

| Flax Genotype (Seed Color) | Treatment | SDG Content (mg/g dry weight) |

| Yellow-seeded | Normal Moisture | 13.89 |

| Yellow-seeded | Water Stress | 13.98 |

| Brown-seeded | Normal Moisture | 11.66 |

| Brown-seeded | Water Stress | 17.09 |

| Data adapted from Zare et al. (2023).[2][4] |

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and bioactivity assessment of lignans, which can be adapted for the study of this compound.

Lignan Extraction and Quantification from Plant Tissue

This protocol outlines a general method for the extraction and quantification of lignans from plant material using High-Performance Liquid Chromatography (HPLC).[5][13][14][15][16][17]

1. Sample Preparation:

-

Harvest plant tissue of interest (e.g., needles, leaves, roots).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture thoroughly.

-

Sonicate the sample in an ultrasonic bath for 60 minutes at 40°C.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

For quantitative analysis, it is recommended to perform a second extraction of the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: 10-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a standard curve using a purified standard of this compound of known concentrations. The concentration of the compound in the plant extract can be determined by comparing its peak area to the standard curve.

Antifungal Bioassay

This protocol, adapted from studies on the antifungal activity of pinoresinol, can be used to assess the potential antifungal properties of this compound.[1][18][19]

1. Fungal Culture:

-

Culture the target fungal pathogen (e.g., Candida albicans, Botrytis cinerea) in an appropriate liquid medium (e.g., YPD broth for yeast, PDB for filamentous fungi) to the mid-logarithmic phase.

-

Adjust the fungal cell suspension to a concentration of 1 x 10^5 cells/mL in fresh medium.

2. Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of the fungal cell suspension to each well.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not inhibit fungal growth).

-

Add 10 µL of each dilution of the test compound to the wells. Include a positive control (a known antifungal agent) and a negative control (solvent only).

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C or 37°C) for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, assess fungal growth. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Directions

This compound, as a member of the lignan family, is biosynthetically poised to play a role in the defense mechanisms of the plants in which it is found. While direct experimental evidence of its specific function is currently lacking, the established roles of related lignans in pathogen and herbivore deterrence, coupled with the inducibility of the lignan biosynthetic pathway by stress signals, provide a strong rationale for its involvement in plant immunity.

Future research should focus on:

-

Quantitative profiling: Measuring the accumulation of this compound in plants under various biotic (e.g., fungal infection, insect feeding) and abiotic (e.g., drought, salinity, UV radiation) stresses.

-

Functional characterization: Conducting bioassays to determine the specific antifungal, antibacterial, or insecticidal properties of the purified compound.

-

Enzymatic studies: Further characterization of the specific UGTs responsible for the glycosylation of isolariciresinol and their regulation under stress conditions.

-

Genetic approaches: Using techniques such as gene silencing (RNAi) or CRISPR/Cas9 to modulate the expression of key biosynthetic genes and observe the resulting changes in plant defense responses.

A deeper understanding of the role of this compound and other lignan glycosides in plant defense will not only advance our knowledge of plant-environment interactions but may also uncover novel bioactive compounds with potential applications in agriculture and medicine.

References

- 1. Needle age-dependent defence of Scots pine against insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Defense Response of Pine Trees (Pinus spp.) to the Parasitic Nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical Constituents Identified from the Aerial Parts of Lespedeza cuneata and Their Effects on Lipid Metabolism during Adipocyte Maturation [mdpi.com]

- 7. Frontiers | Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity [frontiersin.org]

- 8. Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Systemic Review for Ethnopharmacological Studies on Isatis indigotica Fortune: Bioactive Compounds and their Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Analysis of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside of interest in phytochemical and pharmacological research. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for ease of comparison and interpretation. Detailed experimental protocols and a relevant signaling pathway are also provided to offer a comprehensive resource for researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, based on data reported for closely related lignan glycosides isolated from natural sources.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.85 | d | 1.8 |

| 5 | 6.75 | d | 8.0 |

| 6 | 6.70 | dd | 8.0, 1.8 |

| 7 | 2.60-2.75 | m | |

| 8 | 1.80-1.95 | m | |

| 9 | 3.60-3.75 | m | |

| 2' | 6.65 | d | 1.5 |

| 5' | 6.78 | d | 8.2 |

| 6' | 6.60 | dd | 8.2, 1.5 |

| 7' | 4.70 | d | 7.5 |

| 8' | 2.80-2.95 | m | |

| 9' | 3.85 (a), 3.65 (b) | m | |

| 3-OCH₃ | 3.82 | s | |

| 3'-OCH₃ | 3.80 | s | |

| Glc-1'' | 4.25 | d | 7.8 |

| Glc-2'' | 3.20 | m | |

| Glc-3'' | 3.35 | m | |

| Glc-4'' | 3.28 | m | |

| Glc-5'' | 3.25 | m | |

| Glc-6'' | 3.80 (a), 3.62 (b) | m |

Note: Data is compiled from predicted spectra and analogous compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD) [1]

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 133.5 |

| 2 | 114.0 |

| 3 | 148.5 |

| 4 | 146.0 |

| 5 | 116.5 |

| 6 | 122.0 |

| 7 | 34.5 |

| 8 | 43.0 |

| 9 | 61.0 |

| 1' | 131.0 |

| 2' | 113.0 |

| 3' | 149.0 |

| 4' | 147.0 |

| 5' | 116.0 |

| 6' | 122.5 |

| 7' | 48.0 |

| 8' | 40.0 |

| 9' | 71.0 |

| 3-OCH₃ | 56.5 |

| 3'-OCH₃ | 56.4 |

| Glc-1'' | 104.5 |

| Glc-2'' | 75.0 |

| Glc-3'' | 78.0 |

| Glc-4'' | 71.5 |

| Glc-5'' | 77.5 |

| Glc-6'' | 62.5 |

Note: This data is based on the reported values for lignan glycosides isolated from Oplopanax horridus and may require experimental verification for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Predicted)

| Ion | Calculated m/z |

| [M+H]⁺ | 523.2173 |

| [M+Na]⁺ | 545.1993 |

| [M-H]⁻ | 521.2028 |

Note: The molecular formula of this compound is C₂₆H₃₄O₁₁. The monoisotopic mass is 522.2101 Da.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of lignan glycosides, based on established methodologies in phytochemical research.

Isolation and Purification

A general workflow for the isolation of this compound from a plant matrix, such as the roots and bark of Oplopanax horridus, is as follows:

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with an aqueous ethanol solution (e.g., 80%) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The lignan glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Spectra are acquired in both positive and negative ion modes.

-

Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition and confirm the molecular formula of the compound.

Signaling Pathway Inhibition

Lignan glycosides, as a class of polyphenolic compounds, have been investigated for their potential to modulate various cellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in inflammatory diseases and cancer.

The diagram above illustrates a simplified representation of the JAK/STAT signaling pathway. The binding of a cytokine to its receptor on the cell surface leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and induce the transcription of target genes involved in processes such as inflammation and cell proliferation. Lignan glycosides, including potentially this compound, have been shown to inhibit this pathway, often by targeting the phosphorylation activity of JAKs. This inhibitory action is a key area of research for the development of new anti-inflammatory and anti-cancer therapies.

References

In-Depth Technical Guide: (+)-Isolariciresinol 9'-O-glucoside (CAS: 63358-12-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenols found in various plant species. This technical guide provides a comprehensive overview of its chemical and physical properties, isolation from natural sources, and a summary of the current, albeit limited, understanding of its biological activities. While research on this specific compound is not extensive, this document collates available data to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a white, solid compound.[1] Its chemical structure consists of an isolariciresinol aglycone linked to a glucose moiety at the 9'-hydroxyl group.

| Property | Value | Source |

| CAS Number | 63358-12-3 | [1][2][3] |

| Molecular Formula | C₂₆H₃₄O₁₁ | [1][2][3] |

| Molecular Weight | 522.54 g/mol | [2][3] |

| IUPAC Name | 2-[[(1S,2R,3R)-1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2-naphthalenyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Melting Point | 135-138 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

Natural Occurrence and Isolation

This compound has been isolated from several plant species, including Oplopanax horridus, Myrsine seguinii, and Averrhoa carambola.[3][4][5]

Experimental Protocol: Isolation from Oplopanax horridus

An established method for the isolation of this compound from the roots and bark of Oplopanax horridus involves a multi-step chromatographic process.[4]

Workflow for Isolation from Oplopanax horridus

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: The dried and powdered roots and bark of Oplopanax horridus are extracted with ethanol.

-

Fractionation: The resulting ethanol extract is then fractionated with n-butanol.

-

Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic separations to isolate the target compound. This typically includes:

-

Silica gel column chromatography.

-

Reverse phase silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).[4]

-

The structure of the isolated compound is confirmed by physicochemical properties and spectral data analysis.[4]

Chemical Synthesis

Currently, there is no specific, detailed protocol for the chemical synthesis of this compound available in the public domain. General synthetic strategies for lignans often involve the oxidative coupling of two phenylpropanoid units. The subsequent glycosylation at the 9'-hydroxyl group would be a key step in the total synthesis of this molecule.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied. However, based on the known activities of related lignan glycosides, it is hypothesized to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

While direct quantitative data for this compound is lacking, a structurally related isomer, (+)-Isolariciresinol 3a-O-β-D-glucoside, has been reported to exhibit DPPH radical scavenging activity with an IC₅₀ value of 16.5 ± 1.2 µM.[6] This suggests that this compound may also possess antioxidant potential.

Hypothesized Antioxidant Mechanism

Caption: Potential antioxidant mechanism of action.

Anti-inflammatory Activity

There is currently no direct evidence or quantitative data (e.g., IC₅₀ values) for the anti-inflammatory activity of this compound. However, studies on other lignans isolated from Alnus japonica have shown significant inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC₅₀ values as low as 3.7 and 7.4 μM for some derivatives. This suggests that lignan glycosides as a class have the potential for anti-inflammatory effects, which warrants further investigation for this compound.

Anticancer Activity

No studies have been identified that specifically evaluate the anticancer activity of this compound.

Signaling Pathways

There is no information available in the current literature regarding the specific signaling pathways modulated by this compound.

Future Research Directions

The limited data available on this compound highlights several key areas for future research:

-

Chemical Synthesis: Development of a stereoselective total synthesis would be crucial for producing sufficient quantities for comprehensive biological evaluation and for creating analogues for structure-activity relationship (SAR) studies.

-

Biological Evaluation: In-depth investigation of its antioxidant, anti-inflammatory, and anticancer activities is warranted. This should include a battery of in vitro assays to determine IC₅₀ values and to elucidate its mechanism of action.

-

Mechanism of Action Studies: Research should focus on identifying the specific cellular targets and signaling pathways modulated by this compound. This could involve techniques such as transcriptomics, proteomics, and specific kinase assays.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy and safety in animal models.

Conclusion

This compound is a naturally occurring lignan glycoside with potential for further investigation as a bioactive compound. This technical guide has summarized the available information on its chemical properties and isolation. However, the lack of data on its chemical synthesis, biological activities, and mechanism of action underscores the need for more extensive research to fully understand its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring this and other related natural products.

References

- 1. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]

- 2. Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Isolariciresinol 9'-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the extraction of this compound from plant materials, catering to researchers, scientists, and professionals in drug development. The protocols described herein cover conventional solvent extraction as well as modern, intensified methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

Plant Sources

This compound has been isolated from a variety of plant species. Researchers should select the appropriate plant material based on availability and the reported presence of the compound. Some of the documented plant sources include:

-

Root Bark: Oplopanax horridus

-

Needles: Pinus sylvestris

-

Leaves: Myrsine seguinii

-

Root: Averrhoa carambola

Data Presentation: A Comparative Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the key parameters and reported yields for different extraction techniques. It is important to note that the quantitative data for this compound is not always available in the literature; therefore, data for a structurally related and well-studied lignan, secoisolariciresinol diglucoside (SDG), is included for comparative purposes to provide a general framework for optimization.

| Extraction Method | Plant Material | Target Compound | Solvent | Key Parameters | Reported Yield (mg/g of defatted material) | Purity | Reference |

| Solvent Extraction | Lespedeza cuneata (Aerial Parts) | Lignan Glycosides (including this compound) | 80% Methanol | Room temperature, 3 days | Not specified | Not specified | [1][2] |

| Microwave-Assisted Extraction (MAE) | Flaxseed Meal | Secoisolariciresinol Diglucoside (SDG) | 0.5 M NaOH | 135 W, 3 min (intermittent 30s on/off) | 21.45 | Not specified | [3] |

| Microwave-Assisted Extraction (MAE) | Defatted Flaxseed Hull | Secoisolariciresinol Diglucoside (SDG) | 40.9% Ethanol | 130 W, 90.5 s | 11.7 | Not specified | [4] |

| Ultrasound-Assisted Extraction (UAE) | Flaxseed | Secoisolariciresinol Diglucoside (SDG) | Ionic Liquid ([C4mim]N(CN)2) | 50% (w/w) IL, 30 min | Not specified | 98.84% (after purification) | [5] |

| Ultrasound-Assisted Extraction (UAE) | Olive Pomace | Oleuropein | 100% Ethanol | 46 µm amplitude, 25 J∙mL⁻¹ specific energy | ~5 | Not specified | [6] |

Note: The yields and purity are highly dependent on the plant matrix, particle size of the material, and the precise extraction conditions. The provided data should be used as a guideline for developing and optimizing extraction protocols for this compound.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction from Lespedeza cuneata

This protocol is adapted from a method used for the isolation of lignan glycosides from the aerial parts of Lespedeza cuneata[1][2].

1. Materials and Reagents:

- Dried and powdered aerial parts of Lespedeza cuneata

- 80% Methanol (MeOH) in water

- Hexane

- Dichloromethane (CH₂Cl₂)

- Ethyl acetate (EtOAc)

- n-Butanol (n-BuOH)

- Distilled water

- Rotary evaporator

- Separatory funnel

- Filter paper

2. Extraction Procedure:

- Macerate the dried, powdered plant material (e.g., 1 kg) in 80% methanol (e.g., 10 L) at room temperature for 3 days.

- Filter the extract through filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Solvent Partitioning:

- Suspend the crude methanol extract in distilled water (e.g., 1 L).

- Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in the order listed:

- Hexane (3 x 1 L)

- Dichloromethane (3 x 1 L)

- Ethyl acetate (3 x 1 L)

- n-Butanol (3 x 1 L)

- Collect each solvent fraction separately. This compound is a polar glycoside and is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

- Concentrate each fraction using a rotary evaporator to yield the respective dried fractions.

4. Purification:

- The fraction containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Protocol for Microwave-Assisted Extraction (MAE)

This protocol is a general guideline based on MAE of lignans from plant material and should be optimized for the specific plant source of this compound[3][4].

1. Materials and Reagents:

- Dried and powdered plant material

- Selected solvent (e.g., 40-80% ethanol or methanol)

- Microwave extraction system

2. Extraction Procedure:

- Place the powdered plant material (e.g., 1 g) into the microwave extraction vessel.

- Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

- Set the microwave parameters:

- Power: 100-500 W (to be optimized)

- Time: 1-5 minutes (to be optimized)

- Temperature: 40-80 °C (to be optimized)

- After extraction, cool the vessel and filter the extract.

- The crude extract can then be subjected to purification steps as described in Protocol 1.

Protocol 3: General Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for UAE of lignans and should be optimized for the target compound and plant material[5][6].

1. Materials and Reagents:

- Dried and powdered plant material

- Selected solvent (e.g., ethanol, methanol, or aqueous mixtures)

- Ultrasonic bath or probe system

2. Extraction Procedure:

- Mix the powdered plant material with the chosen solvent in a suitable vessel.

- Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

- Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power/amplitude for a set duration (e.g., 10-30 minutes).

- Maintain a constant temperature during the extraction process, if required, using a cooling bath.

- After sonication, separate the extract from the solid residue by filtration or centrifugation.

- The crude extract can then be purified.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Potential Biological Activity: Modulation of TNF-α Signaling Pathway

This compound has been associated with anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory signaling pathways. The diagram below illustrates the canonical TNF-α signaling pathway, a critical regulator of inflammation. Natural compounds like this compound may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, leading to a reduction in the production of pro-inflammatory mediators.

Caption: The TNF-α signaling pathway and potential points of inhibition by anti-inflammatory compounds.

References

- 1. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of (+)-Isolariciresinol 9'-O-glucoside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of (+)-Isolariciresinol 9'-O-glucoside in various sample matrices, particularly from plant extracts. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This application note includes comprehensive procedures for sample preparation, standard solution preparation, chromatographic conditions, and method validation to ensure accurate and precise quantification.

Introduction

This compound is a lignan glycoside found in a variety of plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of lignans and their glycosides due to its high resolution, sensitivity, and specificity. This application note details a validated HPLC method for the reliable quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 20 | 80 |

| 30 | 20 | 80 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

Lignan glycosides are more hydrophilic than their aglycone counterparts; therefore, aqueous mixtures of polar solvents are effective for their extraction.

-

Extraction:

-

Accurately weigh 1 g of the dried and powdered plant material.

-

Add 20 mL of 70% aqueous methanol.

-

Sonication for 30 minutes or extraction under reflux for 1 hour.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pool the supernatants.

-

-

Purification (Optional - Solid Phase Extraction):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the extracted sample.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the target analyte with methanol.

-

-

Final Sample Preparation:

-

Evaporate the solvent from the final extract (or SPE eluate) under reduced pressure.

-

Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

| Validation Parameter | Specification |

| Linearity | R² ≥ 0.999 for the calibration curve |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak of the analyte should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |

Table 2: Method Validation Parameters

Data Analysis

-

Calibration Curve: Inject the working standard solutions and plot the peak area versus the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve. The final amount is then expressed as mg/g of the original plant material.

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the quantification of this compound.